3-bromo-4,5-dichlorobenzene-1,2-diamine
Description
3-Bromo-4,5-dichlorobenzene-1,2-diamine (C₆H₅BrCl₂N₂) is a halogenated aromatic diamine with a molecular weight of 255.93 g/mol (CAS: 172215-94-0) . Its structure features bromine and chlorine substituents at the 3-, 4-, and 5-positions of the benzene ring, respectively, which significantly influence its electronic, steric, and reactivity profiles. This compound is used in synthesizing heterocyclic scaffolds, such as quinoxalines, and may serve as a precursor in pharmaceutical or material science applications .
Properties
CAS No. |
172215-94-0 |
|---|---|
Molecular Formula |
C6H5BrCl2N2 |
Molecular Weight |
255.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-dichlorobenzene-1,2-diamine typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the bromination and chlorination of 1,2-diaminobenzene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4,5-dichlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
3-bromo-4,5-dichlorobenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dichlorobenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-bromo-4,5-dichlorobenzene-1,2-diamine and its analogues:
Reactivity in Condensation Reactions
- This compound: Limited direct data, but bromine’s steric bulk and electronegativity likely slow reaction kinetics compared to chloro analogues. Expected to form rigid heterocycles due to restricted rotation .
- 4,5-Dichlorobenzene-1,2-Diamine: Forms planar quinoxaline scaffolds with dihedral angles of ~40° when condensed with diketones. Reacts efficiently in phosphoryl chloride (POCl₃) to yield tetrachloroquinoxaline (87% yield) .
- 4-Methylbenzene-1,2-Diamine: Exhibits faster reaction times in naphthoquinone condensations (vs. 4,5-dichloro derivative) due to methyl’s electron-donating effect. Yields moderate products (e.g., 60–70%) .
- 4-Nitrobenzene-1,2-Diamine: Nitro groups reduce nucleophilicity, leading to moderate yields (50–60%) in indoloquinoxaline syntheses .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
